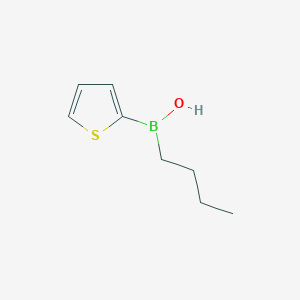

Butyl(thiophen-2-yl)borinic acid

Description

Contextualization of Organoboron Chemistry in Synthetic Transformations

Organoboron chemistry represents a highly versatile and powerful field within modern synthetic chemistry, providing a vast toolkit for the construction of complex organic molecules. numberanalytics.comthieme.de The utility of organoboron compounds is rooted in the unique electronic nature of the carbon-boron bond. nih.gov These compounds are generally stable, exhibit low toxicity, and tolerate a wide array of functional groups, making them ideal reagents in both academic and industrial research. thieme.dedergipark.org.tr

A cornerstone of organoboron chemistry is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organoboron species and an organic halide or triflate using a palladium catalyst. dergipark.org.trlibretexts.org This reaction's mild conditions and broad applicability have made it a go-to method for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dergipark.org.trnih.gov

Beyond the renowned Suzuki-Miyaura coupling, organoboron compounds are key players in a variety of other synthetic transformations, including:

Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds (C-N, C-O, C-S) by coupling an organoboron reagent with an amine, alcohol, or thiol, typically using a copper catalyst. wikipedia.orgnrochemistry.comalfa-chemistry.com

Petasis Reaction: A multicomponent reaction where a boronic acid, an amine, and a carbonyl compound combine to form α-amino acids and their derivatives. researcher.lifenih.govmdpi.com

Hydroboration: A fundamental reaction for the synthesis of organoboranes by the addition of a boron-hydrogen bond across a double or triple bond. dergipark.org.tr

The continuous development of new borylation methods, such as C-H activation, further expands the accessibility and application of these indispensable synthetic intermediates. thieme.de

The Distinct Chemical Identity of Borinic Acids [R₂B(OH)] within Organoboron Classes

Within the family of organoboron compounds, which includes boronic acids [RB(OH)₂] and boranes (BR₃), borinic acids [R₂B(OH)] possess a unique structural and reactive profile. numberanalytics.com Borinic acids, and their corresponding borinate anions, feature two organic substituents attached to the boron atom, which distinguishes them from the singly substituted boronic acids. wikipedia.org

Computationally, the bonding around the boron atom in borinic acids is considered stronger than in the corresponding boronic acids. nih.gov This structural difference influences their reactivity. Borinic acids are Lewis acids, capable of accepting electron pairs, which is a fundamental aspect of their role in catalysis and molecular recognition. nih.gov

A significant challenge with borinic acids is their tendency to be unstable. wikipedia.org However, their ester derivatives, known as borinates, often exhibit greater stability. In synthetic applications, borinic acids can be formed in situ or used as their more stable ester counterparts to participate in reactions. wikipedia.org These compounds have shown utility in specialized applications, for instance, chiral borinates are used to control stereochemistry in aldol (B89426) reactions. wikipedia.org

Significance of Thiophene (B33073) Moieties in Organic and Material Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structural motif in both organic and materials chemistry. ontosight.aiwisdomlib.org Its unique electronic and structural properties make it a valuable component in a wide range of functional molecules. wikipedia.org

In Organic and Medicinal Chemistry:

Thiophene derivatives are integral to numerous pharmaceuticals and agrochemicals. ontosight.ainumberanalytics.com The thiophene ring is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a biologically active molecule without losing the desired activity. wikipedia.org This substitution can favorably modulate the compound's metabolic stability and pharmacokinetic properties.

In Materials Science:

Thiophene is a fundamental building block for conjugated polymers, which are plastics that can conduct electricity. ontosight.aiwikipedia.org Polythiophenes and their derivatives are extensively researched for their applications in a variety of organic electronic devices. researchgate.net The inclusion of thiophene units in polymers can lead to materials with excellent charge transport properties and stability. researchgate.net

| Application Area | Examples of Thiophene-Based Materials/Molecules |

| Organic Electronics | Polythiophenes, Oligothiophenes |

| Photovoltaics | Donor-acceptor copolymers |

| Pharmaceuticals | Lornoxicam, Sufentanil |

| Agrochemicals | Various herbicides and fungicides |

Overview of Research Paradigms for Butyl(thiophen-2-yl)borinic Acid and Related Systems

Research involving this compound and its derivatives is situated at the intersection of organoboron chemistry and thiophene chemistry. The primary focus is on harnessing the combined properties of the reactive borinic acid functionality and the versatile thiophene scaffold.

One major research avenue is the application of these compounds in cross-coupling reactions. For instance, thiophene-containing boronic acids and their esters are used in Suzuki-Miyaura reactions to create biaryl and polyaromatic structures. rsc.org These structures are often components of conjugated polymers for materials science applications or are explored for their potential biological activity. The butyl group in this compound can enhance the solubility of resulting molecules, which is a desirable property for processing and formulation.

Another research paradigm involves the development of novel synthetic methods where the borinic acid itself is a key reactive center. While specific research on this compound is not extensively documented in mainstream literature, the principles of borinic acid chemistry suggest its potential as a precursor for creating more complex thiophene-containing molecules. The reactivity of borinic acids, while sometimes challenging to control, offers opportunities for unique chemical transformations that are not as readily achieved with the more common boronic acids.

Properties

Molecular Formula |

C8H13BOS |

|---|---|

Molecular Weight |

168.07 g/mol |

IUPAC Name |

butyl(thiophen-2-yl)borinic acid |

InChI |

InChI=1S/C8H13BOS/c1-2-3-6-9(10)8-5-4-7-11-8/h4-5,7,10H,2-3,6H2,1H3 |

InChI Key |

ICFBDKVMSSWXJO-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(C1=CC=CS1)O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Thiophen 2 Yl Borinic Acid and Analogues

Strategies for Carbon-Boron Bond Formation in Borinic Acid Architectures

The creation of carbon-boron (C-B) bonds is the cornerstone of borinic acid synthesis. Various strategies have been developed to achieve this, primarily involving the reaction of an organometallic reagent with a suitable boron-containing electrophile. mdpi.com

Nucleophilic Addition of Organometallic Reagents to Electrophilic Boron Species

A primary and straightforward method for synthesizing symmetric diarylborinic acids involves the nucleophilic addition of two equivalents of an organolithium or Grignard (organomagnesium) reagent to an electrophilic boron compound. mdpi.com This approach is valued for its use of readily available and inexpensive borylating agents. mdpi.com However, a significant challenge is the potential for over-addition, leading to the formation of undesired byproducts like boronic acids and triarylboranes, which can complicate purification. mdpi.com

Trialkoxyboranes and trihalogenoboranes are common electrophilic boron sources for the synthesis of borinic acids. mdpi.com The reaction involves the sequential addition of organometallic reagents. While the synthesis of boronic acids using an excess of trialkoxyboranes is generally high-yielding, the synthesis of borinic acids is more complex. nih.gov Careful optimization of reaction conditions, such as temperature and the nature of the organometallic species and borylating agent, is crucial to control the reaction and minimize side products. mdpi.com For instance, using tri-n-butyl borate (B1201080) or triisopropyl borate often gives better yields than trimethyl borate. mdpi.com

Table 1: Comparison of Trialkoxyborane Reagents in Borinic Acid Synthesis

| Borylating Agent | General Observations | Reference |

|---|---|---|

| Trimethyl borate (B(OMe)₃) | Generally lower yields | mdpi.com |

| Tri-n-butyl borate (B(On-Bu)₃) | Often provides higher yields | mdpi.com |

Trihalogenoboranes, such as boron tribromide (BBr₃), are also effective boron acceptors in reactions with organometallic reagents. nih.gov

Aminoboranes represent another class of electrophilic boron species used in borinic acid synthesis. The presence of an amino group moderates the electrophilicity of the boron center, which can help in controlling the addition of organometallic reagents. mdpi.com For example, dichloro(diisopropylamino)borane (B1608385) has been shown to improve yields in the synthesis of certain cyclic borinic acids compared to trialkoxyborane reagents. mdpi.com

Organometallic Catalysis in Borinic Acid Synthesis

Palladium-catalyzed reactions have emerged as a powerful tool in organoboron chemistry. In the context of borinic acid synthesis, palladium catalysis can facilitate the sequential diborylation of aryl halides. nih.gov For instance, the reaction of aryl halides with diisopropylaminoborane (B2863991) (DIPOB) in the presence of a palladium catalyst can lead to the formation of cyclic borinic acids. nih.gov The mechanism is thought to proceed through an initial borylation to form an arylaminoborane, followed by an intramolecular reaction that facilitates the second borylation step. nih.gov

Electrophilic Aromatic Borylation and Transmetalation Routes

Electrophilic aromatic substitution (SEAr) offers an alternative pathway to organoboron compounds, including borinic acids. mdpi.com This method involves the direct borylation of an aromatic ring with a boron electrophile. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the aromatic ring. mdpi.com

A significant advancement in controlling the regioselectivity of electrophilic borylation is the use of transmetalation from arylstannanes or arylsilanes. In these reactions, the boron electrophile reacts at the ipso-position, leading to an exchange of the tin or silicon atom for a boron atom. mdpi.com This strategy has been extended to the synthesis of borinic acids by reacting arylstannanes with aryldibromoboranes (ArBBr₂), which can produce electron-deficient borinic acids in moderate to good yields. mdpi.com Similarly, tethered diarylsilanes can be treated with boron tribromide (BBr₃) to afford cyclic diarylbromoboranes through consecutive inter- and intramolecular transmetalation steps, which can then be hydrolyzed to the corresponding borinic acids. nih.gov

Synthesis of Cyclic Borinic Acid Derivatives via NHC-Borenium Intermediates

The synthesis of borinic acid derivatives has been advanced through the use of N-heterocyclic carbene (NHC)-stabilized borenium cations. These highly electrophilic boron compounds are effective in C–H activation and borylation reactions, enabling the construction of complex cyclic borinic acids. mdpi.com

NHC-borenium cations are typically generated in situ from an air- and moisture-stable NHC-borane adduct and a strong acid. mdpi.com The resulting three-coordinate borenium ion is a potent electrophile capable of reacting with various nucleophiles. One notable strategy involves the sequential regioselective hydroboration of an alkene followed by an intramolecular C–H borylation of an aromatic scaffold. This process leads to the formation of a cyclic NHC-borane intermediate, which, after an oxidative workup, yields the desired cyclic borinic acid. mdpi.com

Würthner and colleagues demonstrated this methodology by generating an NHC-borenium species from 1,3-diisopropylimidazol-2-ylidene borane (B79455) and HNTf₂. The subsequent reaction with substrates containing both alkene and aromatic moieties led to the formation of cyclic borinic and bis-borinic acids. mdpi.com While this approach provides access to structurally unique borinic acids, the reported yields are modest, suggesting opportunities for further optimization. mdpi.com

Synthesis of Cyclic Borinic Acids via NHC-Borenium Intermediates mdpi.com

| Substrate | Product | Yield (%) | Key Features |

|---|---|---|---|

| Alkene-Aryl Compound A | Cyclic Borinic Acid 94a | 49 | Sequential hydroboration and C-H borylation |

| Alkene-Aryl Compound B | Cyclic Borinic Acid 94b | 30 | Formation of a bis-borinic acid |

| Alkene-Aryl Compound C | Cyclic Borinic Acid 94c | 15 | Demonstrates scope with different linkers |

| Alkene-Aryl Compound D | Cyclic Borinic Acid 94d | 25 | Application to complex scaffolds |

This method represents a sophisticated approach to forming C–B bonds, leveraging the unique reactivity of NHC-borenium intermediates for the synthesis of borinic acid analogues that would be challenging to prepare using traditional methods.

Regioselective Functionalization of Thiophene (B33073) Rings for Butyl(thiophen-2-yl)borinic Acid Precursors

The synthesis of this compound fundamentally relies on the ability to selectively functionalize the thiophene ring at the C2 position. Achieving high regioselectivity is paramount for creating the necessary thiophen-2-yl precursor. Several well-established and emerging strategies can be employed for this purpose. acs.orgrsc.org

One of the most common methods involves the deprotonation of thiophene at the highly acidic C2 position using a strong base like n-butyllithium (nBuLi), followed by quenching the resulting 2-lithiothiophene with a suitable boron electrophile. An alternative involves the formation of a Grignard reagent, 2-thienylmagnesium bromide, which can similarly react with a boron-containing compound.

More advanced methods focus on catalytic C–H activation. These protocols offer an atom-economical route to functionalized thiophenes. For the synthesis of borinic acid precursors, this could involve a directed or non-directed C–H borylation. While direct borylation of thiophene often yields a mixture of isomers, specific catalysts and directing groups can steer the reaction towards the desired C2-borylated product.

Furthermore, stepwise substitution reactions on pre-functionalized thiophenes provide excellent regiocontrol. For instance, a synthetic route could begin with 2-bromothiophene. Halogen-metal exchange followed by reaction with a boron electrophile, or a palladium-catalyzed cross-coupling reaction with a boron-containing reagent like bis(pinacolato)diboron, can selectively install the boron moiety at the C2 position. acs.orgrsc.org

Strategies for Regioselective Synthesis of 2-Thienyl Boron Precursors

| Strategy | Reagents | Key Advantage | Potential Challenge |

|---|---|---|---|

| Deprotonation/Metalation | Thiophene, nBuLi, Boron Electrophile | High regioselectivity for C2 position | Requires cryogenic temperatures |

| Grignard Formation | 2-Halothiophene, Mg, Boron Electrophile | Milder than organolithium reagents | Initiation of Grignard formation can be difficult |

| Halogen-Metal Exchange | 2-Halothiophene, tBuLi, Boron Electrophile | Very fast and clean reaction | Requires cryogenic temperatures |

| Catalytic C-H Borylation | Thiophene, Bis(pinacolato)diboron, Ir or Rh catalyst | Atom economical, avoids pre-functionalization | Controlling regioselectivity can be difficult |

| Cross-Coupling (e.g., Miyaura) | 2-Halothiophene, Bis(pinacolato)diboron, Pd catalyst | High functional group tolerance | Cost of palladium catalyst |

The choice of strategy depends on factors such as substrate availability, functional group tolerance, and scalability. Each of these pathways ultimately aims to produce a 2-thienyl boron species that can be further elaborated to the target this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organoboron compounds to minimize environmental impact and improve safety. nih.govwiley-vch.de The synthesis of this compound can be made more sustainable by adopting several green practices.

Boronic acids and their derivatives are sometimes considered "green" compounds due to their relatively low toxicity and their eventual environmental degradation to boric acid. nih.govwiley-vch.de However, their synthesis often involves hazardous reagents, solvents, and energy-intensive conditions. Green chemistry seeks to address these shortcomings.

Key green approaches applicable to borinic acid synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) with more benign alternatives such as ethanol, water, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. nih.govresearchgate.net

Catalysis: Employing catalytic methods, such as the C-H borylation or cross-coupling reactions mentioned previously, is inherently greener than using stoichiometric reagents, as it reduces waste generation. researchgate.net

Energy Efficiency: Utilizing energy-efficient activation methods like microwave irradiation can dramatically shorten reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green principle. Catalytic C-H activation is a prime example of an atom-economical reaction.

Use of Safer Reagents: Substituting hazardous reagents with safer alternatives, such as using aqueous hydrogen peroxide as a mild oxidant instead of harsher chemicals, improves the safety profile of the synthesis. rsc.org

Application of Green Chemistry Principles to Borinic Acid Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Reference/Example |

|---|---|---|---|

| Prevention of Waste | Stoichiometric metalating agents | Catalytic C-H borylation | Reduces inorganic salt byproducts researchgate.net |

| Safer Solvents & Auxiliaries | Anhydrous THF, Diethyl Ether | Ethanol, Polyethylene Glycol (PEG) | Ethanol is a bio-based, less toxic solvent nih.gov |

| Design for Energy Efficiency | Prolonged heating at reflux | Microwave-assisted synthesis | Reduces reaction times from hours to minutes nih.gov |

| Use of Renewable Feedstocks | Petroleum-derived solvents | Bio-solvents like ethanol | Reduces reliance on fossil fuels nih.gov |

| Catalysis | Stoichiometric Grignard/Organolithium reagents | Pd or Ir-catalyzed reactions | Lowers activation energy and waste researchgate.net |

By integrating these strategies, the synthesis of this compound and its analogues can be performed in a more environmentally and economically sustainable manner.

Optimization of Reaction Conditions and Yield for this compound Preparations

The successful synthesis of an unsymmetrical borinic acid like this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The primary challenge is to control the sequential addition of two different organic groups to a boron center without over- or under-addition. nih.gov

A common route involves the reaction of a boron electrophile with two different organometallic nucleophiles in a stepwise manner. For this compound, this could involve reacting 2-lithiothiophene with a butyl-dihaloborane or a butylboronic ester. Key parameters that require optimization include:

Stoichiometry: The ratio of the organometallic reagent to the boron compound is critical. Using an excess of the organometallic reagent can lead to the formation of undesired triorganoboranes, while insufficient reagent will result in incomplete reaction. For borinic acid synthesis, approximately two equivalents of the organic precursor are typically required per mole of the initial boron compound (e.g., BCl₃). nih.govgoogle.com

Temperature: The high reactivity of organometallic reagents like organolithiums necessitates low temperatures (often -78 °C) to control the reaction rate and prevent side reactions. A carefully controlled temperature gradient may be needed for optimal results.

Solvent: The choice of solvent affects the solubility of reagents and the stability of intermediates. Ethereal solvents like THF or diethyl ether are common, but their composition and purity can influence the reaction outcome.

Nature of Reagents: The reactivity of both the organometallic species and the boron electrophile plays a crucial role. For instance, when using trialkoxyboranes, bulkier esters like triisopropyl borate often give better yields of borinic acids compared to trimethyl borate by limiting uncontrolled polyaddition. nih.gov

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to the degradation of products or intermediates.

The following table illustrates a hypothetical optimization process for the reaction of 2-thienylmagnesium bromide with a butyldialkoxyborane.

Hypothetical Optimization of this compound Synthesis

| Entry | Boron Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Butyldimethoxyborane | THF | -78 to 25 | 12 | 45 |

| 2 | Butyldiisopropoxyborane | THF | -78 to 25 | 12 | 60 |

| 3 | Butyldiisopropoxyborane | Toluene | -78 to 25 | 12 | 52 |

| 4 | Butyldiisopropoxyborane | THF | -78 | 6 | 68 |

| 5 | Butyldiisopropoxyborane | THF | -78 | 24 | 65 |

| 6 | Butyldiisopropoxyborane | THF/Hexane | -78 | 8 | 75 |

Systematic variation of these parameters, as demonstrated in numerous studies on related transformations, is essential for developing a robust and high-yielding protocol for the preparation of this compound. acs.org

Table of Compounds

Chemical Reactivity and Mechanistic Investigations of Butyl Thiophen 2 Yl Borinic Acid

Studies on Lewis Acidity and Coordination Chemistry of the Boron Center

The boron atom in Butyl(thiophen-2-yl)borinic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting electron pairs from Lewis bases. wikipedia.orgwikipedia.org This characteristic is fundamental to its coordination chemistry. Borinic acids, in general, exhibit enhanced Lewis acidity compared to their corresponding boronic acids due to the presence of two electron-donating organic substituents, which increases the electron density on the boron atom to a lesser extent than two hydroxyl groups. mdpi.comnih.gov

A hallmark of organoboron chemistry is the reversible formation of cyclic esters with 1,2- and 1,3-diols. digitellinc.comwikipedia.org this compound is expected to readily participate in such interactions. In aqueous media, the borinic acid can exist in equilibrium with its corresponding borinate anion. The reaction with diols leads to the formation of five- or six-membered cyclic borinate esters. This covalent interaction is typically rapid and reversible, with the position of the equilibrium being sensitive to factors such as pH, the concentration of the diol, and the inherent Lewis acidity of the borinic acid. mdpi.comrsc.org The formation of these stable cyclic adducts is a key principle in the design of sensors for saccharides and other polyol-containing molecules. wikipedia.org

Table 1: General Comparison of Boronic and Borinic Acid Interactions with Diols

| Feature | Boronic Acids (RB(OH)₂) | Borinic Acids (R₂BOH) |

| Lewis Acidity | Generally lower | Generally higher mdpi.comnih.gov |

| Diol Complexation | Forms cyclic boronate esters | Forms cyclic borinate esters |

| Reversibility | Reversible covalent bonding | Reversible covalent bonding |

| Applications | Sensors, catalysis, dynamic covalent chemistry | Catalysis, functional materials mdpi.comrsc.org |

The Lewis acidic boron center of this compound can also coordinate with a variety of other Lewis bases containing nitrogen and oxygen atoms. mdpi.com For instance, amines, pyridines, and carboxylates can form dative bonds with the boron atom. nih.gov In some cases, particularly with bidentate ligands like amino alcohols, stable chelate complexes can be formed. mdpi.comnih.gov This coordination can significantly alter the reactivity of the borinic acid, for example, by protecting it from degradation pathways such as oxidation and protodeboronation. mdpi.comnih.gov The strength of these coordination interactions is dependent on the basicity of the Lewis base and the Lewis acidity of the borinic acid.

Examination of Oxidative Stability and Protodeboronation Pathways

The stability of this compound is a critical factor in its handling and application. Two primary degradation pathways are oxidative decomposition and protodeboronation.

Borinic acids are generally more susceptible to oxidation than their boronic acid counterparts. nih.gov The oxidation of organoboranes can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. digitellinc.comnih.govnih.govchemistryviews.org The mechanism often involves the formation of a borate (B1201080) intermediate that subsequently undergoes rearrangement to yield the corresponding alcohol (in this case, butanol and 2-hydroxythiophene). Strategies to enhance oxidative stability often involve the formation of intramolecularly coordinated species, such as boralactones, which can significantly slow the rate-limiting step of oxidation. nih.govnih.gov

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the borinic acid moiety with a hydrogen atom. rsc.orgwikipedia.org This is a common side reaction in processes that utilize organoboronic acids, such as Suzuki-Miyaura cross-coupling reactions. rsc.org The propensity for protodeboronation is highly dependent on the nature of the organic group attached to the boron and the reaction conditions, particularly pH. wikipedia.orgacs.orged.ac.uk Heteroaromatic boronic acids, including those containing a thiophene (B33073) ring, can be particularly prone to protodeboronation, especially at elevated pH. acs.orged.ac.ukresearchgate.netresearchgate.net The mechanism can involve different pathways depending on the pH, with some heteroaromatic boronic acids showing rapid fragmentation of zwitterionic intermediates at neutral pH. acs.org

Table 2: Factors Influencing Protodeboronation of Organoboron Compounds

| Factor | Influence on Protodeboronation Rate |

| pH | Highly influential; rate is pH-dependent wikipedia.orgacs.orged.ac.uk |

| Organic Substituent | Electron-rich and heteroaromatic groups can increase susceptibility acs.orgresearchgate.net |

| Temperature | Higher temperatures generally increase the rate |

| Additives | Lewis acids can either accelerate or attenuate the reaction depending on the substrate acs.org |

Mechanisms of Transmetalation Reactions Involving this compound

Transmetalation is a key elementary step in many transition metal-catalyzed cross-coupling reactions, where an organic group is transferred from the organoboron compound to a metal center, typically palladium. rsc.orgrsc.org For this compound, this would involve the transfer of either the butyl or the thiophen-2-yl group to a metal complex. The mechanism of transmetalation in Suzuki-Miyaura couplings has been extensively studied and generally involves the reaction of an organoboronate species with a metal-halide or metal-hydroxide complex. rsc.org The presence of a base is often crucial for the formation of the more nucleophilic boronate, which facilitates the transfer of the organic group to the metal. mdpi.com The specific pathway can be influenced by the nature of the ligands on the metal, the base used, and the solvent system. rsc.orgmdpi.com

Investigations into Electrophilic and Nucleophilic Character of the Thiophene Moiety

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 and C5 positions. quimicaorganica.orguoanbar.edu.iqresearchgate.net The presence of the butyl(borinic acid) substituent at the 2-position will influence the regioselectivity and rate of further electrophilic attack. The borinic acid group is generally considered to be electron-withdrawing, which would deactivate the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. This deactivation would likely direct incoming electrophiles to the C4 or C5 positions.

Conversely, the thiophene ring can also undergo nucleophilic aromatic substitution, particularly when activated by strongly electron-withdrawing groups. uoanbar.edu.iqresearchgate.net While the borinic acid group is deactivating for electrophilic attack, its effect on nucleophilic substitution is less straightforward and would depend on the specific reaction conditions and the nature of the nucleophile and any leaving group on the thiophene ring.

Comparative Reactivity Studies with Related Boronic Acids and Other Organoboranes

The reactivity of this compound can be contextualized by comparing it to related organoboron compounds.

As previously mentioned, borinic acids (R₂BOH) are generally more Lewis acidic than their corresponding boronic acids (RB(OH)₂). mdpi.comnih.gov This difference in Lewis acidity can translate to different catalytic activities and affinities for Lewis bases. rsc.org Computational studies on simple aliphatic boronic and borinic acids suggest that the bonding around the boron atom is stronger in borinic acids. nih.gov

In terms of stability, borinic acids are often more susceptible to oxidation than boronic acids. nih.gov However, boronic esters are generally more stable towards protodeboronation and oxidation than their corresponding boronic acids. pharmiweb.com The reactivity of boronic acids is also influenced by the nature of the organic substituent. For instance, arylboronic acids have different pKa values and reactivities compared to alkylboronic acids. nih.gov Heteroarylboronic acids, such as those containing thiophene, can exhibit unique reactivity patterns, including an increased propensity for protodeboronation compared to many arylboronic acids. acs.orgresearchgate.netnih.gov

Catalytic Science and Reaction Development Utilizing Butyl Thiophen 2 Yl Borinic Acid

Application in Carbon-Carbon Bond Forming Reactions

The thiophene (B33073) moiety is a critical structural component in pharmaceuticals, agrochemicals, and organic materials. Consequently, the development of efficient methods to form carbon-carbon bonds with thiophene rings is of great importance. Organoboron compounds containing a thiophene ring are key reagents in this field, particularly in metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in organic synthesis for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov Thiophene-based boronic acids are effective coupling partners in this reaction, allowing for the synthesis of a wide array of aryl-substituted thiophenes.

Research has demonstrated the successful coupling of thiophene boronic acids and their pinacol (B44631) esters with various aryl and heteroaryl halides. nih.govmdpi.com These reactions are valued for their broad functional group tolerance and the relative stability and low toxicity of the boron reagents. mdpi.com Micellar catalysis, using surfactants like Kolliphor EL in water, has emerged as an environmentally friendly approach, enabling these couplings to proceed at room temperature and under aerobic conditions with high efficiency. mdpi.com

| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Ref |

| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65 °C | 89 | nih.gov |

| 2-Thienylboronic acid | 2-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (aq) | Room Temp, 15 min | 98 | mdpi.com |

| 3-Thienylboronic acid | 2-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (aq) | Room Temp, 15 min | 95 | mdpi.com |

| 2-Thienylboronic acid | 3-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (aq) | Room Temp, 60 min | 96 | mdpi.com |

| 4-Anilineboronic acid | 2-Bromothiophene | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/Toluene (B28343) | 60 °C, 1 h | 85 | mdpi.com |

This table presents data for thiophene boronic acids/esters as representative examples of the reactivity of the thiophene-boron moiety.

The success of Suzuki-Miyaura couplings involving heteroaromatic substrates like thiophene often hinges on the careful selection of the catalyst system, including the metal center, the ligand, and the reaction conditions. While palladium has been the traditional metal of choice, there is growing interest in less expensive and more abundant first-row transition metals like nickel. orgsyn.org

Palladium Catalysis: For palladium-based systems, the choice of phosphine (B1218219) ligand is crucial. Catalysts like Pd(dppf)Cl₂ have proven effective for coupling thiophene boronic esters with partners like sulfonyl fluorides. nih.gov For challenging couplings, such as those with unprotected ortho-bromoanilines, highly active catalysts are necessary. rsc.org Optimization studies often involve screening various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands, bases (e.g., K₃PO₄, K₂CO₃), and solvents (e.g., dioxane, THF, toluene) to maximize yield. researchgate.net

Nickel Catalysis: Nickel catalysts have emerged as powerful alternatives, capable of activating a broader range of electrophiles. orgsyn.org Complexes such as NiCl₂(PCy₃)₂ have been used for the Suzuki-Miyaura coupling of heterocyclic halides with aryl boronic acids in environmentally benign solvents like 2-Me-THF. orgsyn.org These reactions tolerate a variety of heterocycles, including pyridine, pyrimidine, and quinoline, demonstrating the robustness of the nickel-catalyzed approach. orgsyn.org

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgacs.org This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives from glyoxylic acid. nih.govorganic-chemistry.org

The reaction proceeds without a catalyst and tolerates a wide range of functional groups, making it highly useful in combinatorial chemistry and drug discovery. wikipedia.orgorganic-chemistry.org The scope of the boronic acid component includes vinyl, aryl, and heteroaryl boronic acids. wikipedia.org Studies have shown that thiophen-2-yl and thiophen-3-yl boronic acids are competent substrates in this transformation, reacting with various amines and glyoxylic acid to furnish the corresponding thiophene-containing α-amino acids in moderate to high yields. nih.gov The reaction's efficiency can be enhanced through the use of additives; for instance, hexafluoroisopropanol (HFIP) has been used as a co-solvent to significantly improve reaction rates and yields. nih.gov

| Amine | Carbonyl | Boronic Acid | Additive/Solvent | Product Type | Yield (%) | Ref |

| Pyrrolidine (rac-49) | Glyoxylic acid | Phenylboronic acid | HFIP/DCM | α-Aryl Glycine Derivative | 96 | nih.gov |

| Secondary Amines | Salicylaldehydes | Various Aryl Boronic Acids | CPME | Aminomethyl Phenol Derivative | Low to Moderate | nih.gov |

| N-t-butanesulfinamide | Glyoxylic acid | Benzofuran-2-boronic acid | InBr₃/DCM | α-(2-benzofuranyl)-glycine | 78 | nih.gov |

| 5-Nitroindoline | Glyoxylic acid | Arylboronic acid (33) | TFA/DCM | Indoline-derived Glycine | 94 | nih.gov |

This table showcases the versatility of the Petasis reaction with various boronic acids, including heteroaryl examples, illustrating the potential application for thiophene-based boronic acids.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-N and C-O bonds, by coupling boronic acids with amines or alcohols. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the CLE coupling can often be performed in the presence of air and at room temperature, using inexpensive copper salts like Cu(OAc)₂. wikipedia.orgorganic-chemistry.org

The reaction mechanism is complex but is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The scope of the reaction is broad, but challenges can arise. For example, the coupling of aryl boronic acid pinacol (BPin) esters, particularly with aryl amines, can be difficult and result in low yields. nih.gov Research has focused on optimizing reaction conditions, such as using mixed solvent systems (e.g., MeCN/EtOH), to overcome these limitations. nih.gov While many studies focus on phenylboronic acids, the methodology extends to heteroaryl boronic acids, although some, like benzo[b]thiophene-2-boronic acid, have been reported to fail in certain systems, leading to self-coupling products instead. nih.gov

Beyond the Suzuki, Petasis, and Chan-Lam reactions, thiophene-based boronic acids can participate in other novel metal-catalyzed transformations. A notable example is a nickel-catalyzed four-component spirocyclization cascade. acs.org In this reaction, BCB-tethered allyl amides or esters react with alkyl halides and arylboronic acids under a carbon monoxide atmosphere to create highly functionalized spirocyclobutyl γ-lactams and lactones. acs.org This complex transformation forms four new C-C bonds in a single step. The reaction shows good tolerance for a range of heteroaryl boronic acids, including furan-3-yl and thiophen-3-ylboronic acid, which provided the desired spirocyclic products in moderate to good yields. acs.org

Additionally, iron-catalyzed cross-coupling reactions are an area of active research, aiming to replace precious metals like palladium. researchgate.net The development of specialized phosphine ligands, such as SciPROP-R, has enabled the iron-catalyzed Suzuki-Miyaura type coupling of alkyl chlorides with arylboron compounds, highlighting a move towards more sustainable catalytic methods. researchgate.net

Organocatalytic Applications

Aldol (B89426) and Related Condensation Reactions

Arylboronic acids have been utilized in sequential aldol condensation and transition metal-catalyzed addition reactions. nih.gov While direct catalysis of the aldol reaction by borinic acids is less common, their Lewis acidic nature suggests they could facilitate the reaction by activating the carbonyl electrophile. In the context of Butyl(thiophen-2-yl)borinic acid, the boron center could coordinate to the aldehyde, increasing its susceptibility to nucleophilic attack by an enol or enolate. The thiophene moiety might also play a role in modulating the catalyst's activity and selectivity.

Beckmann Rearrangement Catalysis

The Beckmann rearrangement, the conversion of an oxime to an amide, is a classic transformation in organic chemistry. youtube.com While traditionally promoted by strong acids, milder catalytic methods are highly sought after. Boronic acids have been reported to catalyze this rearrangement. nih.gov It is plausible that this compound could also serve as a catalyst for this transformation. The Lewis acidic boron would activate the oxime hydroxyl group, facilitating its departure and the subsequent migratory insertion of the anti-periplanar group to form a nitrilium ion intermediate, which is then hydrolyzed to the amide.

Enantioselective Catalysis Using Chiral this compound Derivatives

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. While this compound itself is achiral, it can be envisaged as a precursor to chiral derivatives. The introduction of chirality could be achieved by modifying the butyl or thiophene groups with chiral auxiliaries or by synthesizing chiral borinate esters.

These hypothetical chiral derivatives could find applications in a range of enantioselective reactions. For instance, chiral borane (B79455) catalysts are known to be effective in asymmetric reductions of ketones (Corey-Bakshi-Shibata reduction) and in various carbon-carbon bond-forming reactions. youtube.com A chiral this compound derivative could potentially catalyze enantioselective aldol reactions, Diels-Alder reactions, or other transformations where Lewis acid catalysis is key. The specific design of the chiral ligand would be crucial in dictating the stereochemical outcome of the catalyzed reaction. The synthesis of such chiral derivatives remains a synthetic challenge but represents a promising avenue for future research in asymmetric catalysis.

Advanced Applications in Chemical Research

Research into Material Science Applications

The investigation of butyl(thiophen-2-yl)borinic acid in material science is primarily centered on its utility in synthesizing polymers with tailored electronic properties and in the fabrication of next-generation optoelectronic materials.

This compound is a key monomer in the synthesis of conjugated polymers and oligomers, which are materials characterized by alternating single and double bonds, leading to delocalized π-electron systems. These materials are of great interest for their electronic and photonic properties. The borinic acid group facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

In a notable example of its application, researchers have utilized 2-thienylboronic acid derivatives in Suzuki polycondensation reactions to create novel poly(p-phenylene)s. These polymers, incorporating thiophene (B33073) units, have been shown to exhibit liquid crystalline behavior, which is a state of matter with properties between those of a conventional liquid and a solid crystal. This characteristic is highly desirable for applications in displays and sensors.

Another significant area of research involves the synthesis of alternating cooligomers. For instance, a five-ring alternating cooligomer was synthesized with a high yield of 72% through a Suzuki coupling reaction involving a thiophene-based boronic acid derivative. This demonstrates the efficiency and versatility of using such compounds to construct well-defined, extended π-conjugated systems.

Table 1: Examples of Conjugated Polymers Synthesized Using Thiophene-Boronic Acid Derivatives

| Polymer/Oligomer Type | Monomers Used (Illustrative) | Polymerization Method | Key Properties/Findings |

| Poly(p-phenylene)s with Thiophene Units | 2,5-dibromothiophene, phenylene-bis(boronic acid) | Suzuki Polycondensation | Exhibited liquid crystalline properties. |

| Five-Ring Alternating Cooligomer | Thiophene-based boronic acid derivative and a dibromoaromatic compound | Suzuki Coupling | High yield (72%) synthesis of a well-defined structure. |

The unique electronic characteristics of polymers derived from this compound make them prime candidates for use in optoelectronic devices. These materials can be designed to absorb and emit light at specific wavelengths, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

In the field of organic semiconductors, thiophene-based materials are widely studied for their potential to replace traditional silicon-based components in various electronic devices. The incorporation of boronic acid functionalities can influence the electronic energy levels of the resulting polymers, which is a critical factor in the performance of organic field-effect transistors (OFETs) and other semiconductor devices.

Research has demonstrated that copolymers containing thiophene and boronate ester groups can function as the active layer in OFETs. These materials have shown promising charge-carrier mobilities, which is a measure of how quickly charge can move through the material. For example, some thiophene-boron copolymers have exhibited hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs, which is sufficient for various organic electronic applications.

Exploration in Optoelectronic Materials Development

Supramolecular Chemistry and Molecular Recognition Studies

The ability of the boronic acid group to form reversible covalent bonds with diols is the foundation of its use in supramolecular chemistry and molecular recognition. This interaction is highly selective and can be modulated by pH, which allows for the design of responsive chemical systems.

This compound and its derivatives are increasingly being integrated into chemical sensors and probes for the detection of biologically and environmentally important analytes. A common strategy involves coupling the thiophene-boronic acid unit to a fluorescent molecule. When the boronic acid binds to a target diol, such as a carbohydrate, the fluorescence properties of the molecule change, providing a detectable signal.

For instance, fluorescent sensors based on thiophene-boronic acids have been developed for the detection of saccharides. These sensors can exhibit high selectivity for specific sugars, such as glucose or fructose, which is of great interest for monitoring blood glucose levels in diabetic patients. The thiophene unit in these sensors can act as a part of the fluorophore or as a linker to tune the electronic properties of the sensing system.

Table 2: Applications in Chemical Sensing

| Sensor Type | Target Analyte | Principle of Detection | Potential Application |

| Fluorescent Saccharide Sensor | Glucose, Fructose | Binding of the boronic acid to the diol groups of the saccharide causes a change in fluorescence intensity or wavelength. | Continuous glucose monitoring. |

| Anion Sensor | Fluoride (B91410) ions | Interaction of fluoride with the boron center leads to a colorimetric or fluorescent response. | Environmental monitoring of fluoride. |

Chemical Biology Research Beyond Clinical Applications

In the realm of chemical biology, this compound and related compounds serve as versatile tools for studying biological systems in a non-clinical context. Their ability to interact with specific biomolecules allows researchers to probe and understand complex biological processes.

One area of application is in the study of bacterial communication systems, known as quorum sensing. Some boronic acid-containing compounds have been shown to interfere with quorum sensing pathways in bacteria. By disrupting these communication channels, researchers can study the role of quorum sensing in processes such as biofilm formation and virulence factor production, without the immediate goal of developing a therapeutic agent. This fundamental research provides valuable insights into bacterial behavior and ecology.

Another application is in the development of probes for imaging specific carbohydrates on the surface of cells. By attaching a fluorescent tag to a thiophene-boronic acid, scientists can create molecules that bind to the cell surface glycans. These probes can then be used in fluorescence microscopy to visualize the distribution and dynamics of these important biomolecules, contributing to our understanding of cell-cell recognition and signaling.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes) for mechanistic understanding

No specific research data is available for this compound in this context.

Probing Reversible Binding Mechanisms in In Vitro Systems

No specific research data is available for this compound in this context.

Theoretical and Computational Investigations of Butyl Thiophen 2 Yl Borinic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of butyl(thiophen-2-yl)borinic acid. These studies can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are key predictors of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be predominantly located on the electron-rich thiophene (B33073) ring, indicating that this part of the molecule is the most likely site for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the electron-deficient boron atom, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -6.2 | Thiophene Ring (C, S) | Site for electrophilic attack |

| LUMO | -1.5 | Boron Atom | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.7 | - | Indicator of chemical stability |

Note: The data in this table is illustrative and based on general principles for similar compounds, as specific published data for this compound is not available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

For reactions involving this compound, such as its potential use in cross-coupling reactions or as a sensor, transition state analysis can identify the highest energy barrier along the reaction coordinate, which determines the reaction rate. By locating the transition state structure and calculating its energy, the activation energy for a given mechanistic step can be determined. Plotting the energy of the system as the reaction progresses generates a reaction energy profile, which provides a visual representation of the mechanism, including the stability of any intermediates.

Prediction of Spectroscopic Signatures for Research Validation

Computational chemistry can predict various spectroscopic properties of this compound, which is invaluable for validating its synthesis and for its characterization. For instance, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies in an infrared (IR) spectrum, and the electronic transitions in a UV-Visible spectrum. Comparing these predicted spectra with experimentally obtained data provides strong evidence for the correct identification of the compound.

Table 2: Exemplary Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (Thiophene H) | δ 7.0-7.8 ppm | δ 7.1-7.7 ppm |

| ¹³C NMR (B-C) | δ 140 ppm | δ 142 ppm |

| IR (B-O stretch) | 1350 cm⁻¹ | 1345 cm⁻¹ |

Note: The data in this table is for illustrative purposes to demonstrate the principle of spectroscopic prediction and validation.

Rational Design Principles for Novel this compound Derivatives

The insights gained from computational studies on the parent molecule, this compound, can guide the rational design of new derivatives with enhanced or specific properties. For example, by systematically modifying the substituents on the thiophene ring or by changing the alkyl group on the boron atom, it is possible to tune the electronic properties of the molecule. Computational screening of a virtual library of derivatives can quickly identify promising candidates with, for instance, a lower HOMO-LUMO gap for increased reactivity or specific binding properties for sensor applications, thereby accelerating the discovery of new and improved compounds.

Analytical Research Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies in Synthetic Validation

Spectroscopic techniques are fundamental in confirming the successful synthesis and structural integrity of a new chemical entity like Butyl(thiophen-2-yl)borinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the molecular structure of this compound.

¹H NMR would be expected to show characteristic signals for the protons on the thiophene (B33073) ring and the butyl chain. The integration of these signals would confirm the ratio of these two groups.

¹³C NMR would provide information on the carbon skeleton of the molecule. nih.gov

¹¹B NMR spectroscopy is particularly useful for studying boronic and borinic acids, as the chemical shift of the boron nucleus is sensitive to its coordination environment and the nature of the substituents. nih.gov This technique could confirm the formation of the borinic acid moiety.

¹⁷O NMR has also been utilized in studies of boronic acids to investigate their structure and equilibria in solution. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry would be employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been used for the characterization of related thiophene-containing compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy would be used to identify the key functional groups present in the molecule. A characteristic broad absorption band would be expected for the O-H stretching vibration of the borinic acid's hydroxyl group. Other bands would correspond to the C-H bonds of the butyl group and the vibrations of the thiophene ring. For the related thiophen-2-ylboronic acid, ATR-IR spectra have been documented. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly those associated with the thiophene chromophore. The absorption maxima (λmax) would be characteristic of the conjugated system. Studies on other thiophene derivatives show strong UV-Visible absorption properties. sigmaaldrich.comresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for purifying the synthesized compound and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

GC/MS is a powerful technique for analyzing the purity of volatile compounds and identifying components in a mixture. For boronic and borinic acids, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. chromatographyonline.com This method could be applied to assess the purity of a this compound sample and to detect any starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical and chemical analysis for assessing the purity of compounds and separating them from potential impurities. Current time information in Bangalore, IN.waters.com For boronic acids, including this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus a longer retention time.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time is indicative of a high-purity sample. The presence of additional peaks suggests the existence of impurities, and the area under each peak is proportional to the concentration of the corresponding substance.

Detailed Research Findings:

A typical HPLC method for the analysis of boronic acids, which can be adapted for this compound, involves a C18 stationary phase. These columns are packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains, creating a nonpolar environment. A gradient elution is often used, where the composition of the mobile phase is changed over the course of the analysis to effectively separate compounds with a range of polarities.

For instance, a method for separating a variety of boronic acids utilizes a gradient system with a water-based mobile phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile. researchgate.net The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration. This allows for the elution of more polar compounds first, followed by the more nonpolar compounds.

A photodiode array (PDA) detector is commonly used to monitor the column effluent. waters.com This detector measures the absorbance of the eluate over a range of wavelengths, providing both quantitative data and UV-visible spectral information that can aid in peak identification.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of boronic acids, applicable to this compound.

| Parameter | Value |

| Column | XSelect™ Premier HSS T3 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Photodiode Array (PDA) at 254 nm |

| Injection Volume | 5 µL |

This table represents a typical set of parameters and may be optimized for specific applications.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. This destructive method precisely determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical structure of this compound. A close correlation between the found and calculated values provides strong evidence for the correct stoichiometry of the compound.

The theoretical elemental composition of this compound (C₈H₁₃BO₂S) is calculated based on its atomic constituents and molecular weight.

Detailed Research Findings:

For a sample of pure this compound, the expected elemental analysis results would closely match the theoretical values. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table presenting the theoretical elemental composition of this compound and representative "found" values that would be expected from an experimental analysis of a high-purity sample.

| Element | Theoretical % | Found % (Representative) |

| Carbon (C) | 52.20 | 52.15 |

| Hydrogen (H) | 7.12 | 7.18 |

| Boron (B) | 5.87 | 5.81 |

| Oxygen (O) | 17.39 | 17.45 |

| Sulfur (S) | 17.42 | 17.36 |

The "Found %" values are representative and would vary slightly between analyses.

The close agreement between the theoretical and representative found percentages in the table above would serve to confirm the elemental composition and, by extension, the molecular formula of this compound.

Future Research Directions and Emerging Paradigms for Butyl Thiophen 2 Yl Borinic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is a paramount goal in modern synthetic chemistry. For butyl(thiophen-2-yl)borinic acid, future research should prioritize the development of more sustainable and environmentally friendly synthetic methodologies. Traditional methods for synthesizing organoboron compounds often rely on reactive organometallic reagents and transition-metal-mediated processes. nih.gov While effective, these methods can generate significant waste and utilize hazardous materials.

Future synthetic strategies should focus on:

Metal-Free Catalysis: Exploring metal-free catalytic borylation reactions of thiophene (B33073) derivatives could offer a more sustainable alternative to transition-metal-catalyzed processes. nih.gov This approach aligns with the growing trend of developing environmentally benign synthetic methods.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer several advantages. organic-chemistry.org Flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes.

Alternative Boron Sources: Investigating the use of less expensive and more atom-economical boron sources, such as pinacolborane, in catalyzed borylation reactions could significantly improve the sustainability and cost-effectiveness of the synthesis. organic-chemistry.org

Water as a Solvent: Developing synthetic protocols that utilize water as a solvent would be a major step towards a greener synthesis of borinic acids. organic-chemistry.orgpurdue.edu

Exploration of Undiscovered Catalytic Transformations

Borinic acids, including this compound, possess enhanced Lewis acidity compared to their boronic acid counterparts, making them promising candidates for catalysis. mdpi.comnih.gov While some catalytic applications of borinic acids have been explored, there remains a vast, undiscovered landscape of potential transformations.

Future research in this area could investigate:

Asymmetric Catalysis: Designing chiral borinic acid catalysts for enantioselective transformations is a highly attractive area of research. The thiophene moiety in this compound offers a site for modification to create a chiral environment around the boron center.

Novel Bond Activations: The Lewis acidic nature of the boron center could be harnessed to activate a variety of chemical bonds beyond those typically targeted. This could lead to the development of novel catalytic cycles for challenging transformations.

Tandem and Cascade Reactions: this compound could be employed as a catalyst in tandem or cascade reactions, where multiple chemical transformations occur in a single pot. This approach can significantly increase synthetic efficiency. A recent example demonstrated a nickel-catalyzed four-component carbonylative spirocyclization cascade involving heteroaryl boronic acids, including thiophen-3-ylboronic acid. acs.org

Integration into Advanced Functional Materials and Devices

The incorporation of boron-containing compounds into functional materials is a rapidly growing field. The unique electronic properties of the thiophene ring combined with the Lewis acidity of the borinic acid moiety make this compound an intriguing building block for advanced materials.

Potential areas for exploration include:

Organic Electronics: The thiophene unit is a well-established component of organic semiconductors. The introduction of a borinic acid group could modulate the electronic properties of thiophene-based polymers, leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.comnih.gov

Sensors: The ability of boronic acids to reversibly bind with diols forms the basis for many glucose sensors. acs.org this compound could be functionalized and incorporated into sensor arrays for the detection of a variety of analytes. The thiophene ring could also serve as a signaling unit.

Self-Healing Materials: The reversible nature of boronate ester formation can be exploited in the design of self-healing polymers and gels. nih.gov this compound could be incorporated as a dynamic cross-linker in such materials.

Functionalized Graphitic Materials: A novel radical-based functionalization strategy has been reported for grafting aryl radicals, generated from boronic acids, onto the surface of multi-layer graphitic materials. southwales.ac.uk This approach could be extended to this compound to create functionalized carbon materials with tailored properties.

Leveraging Computational Methods for Accelerated Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.govnih.gov For this compound, computational methods can significantly accelerate the discovery and development of new applications.

Key areas where computational studies would be beneficial include:

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. This can help in the rational design of new catalytic transformations.

Designing Novel Catalysts: Computational modeling can aid in the design of new borinic acid-based catalysts with enhanced activity and selectivity. By understanding the structure-activity relationships, researchers can computationally screen potential catalyst candidates before undertaking extensive experimental work. acs.org

Modeling Material Properties: The electronic and optical properties of materials incorporating this compound can be predicted using computational methods. This can guide the design of new functional materials for specific applications.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, which is crucial for optimizing reaction conditions and developing more efficient processes. For instance, computational investigation of boroxine (B1236090) formation from boronic acid monomers has provided valuable thermodynamic data. acs.org

Design of Next-Generation Borinic Acid Reagents with Tuned Reactivity

The reactivity of borinic acids can be finely tuned by modifying the substituents on the boron atom. The butyl and thiophen-2-yl groups in the parent compound provide a scaffold for further functionalization, allowing for the design of next-generation reagents with tailored properties.

Future research should focus on:

Varying the Alkyl and Aryl Groups: Systematically varying the alkyl and aryl groups attached to the boron atom will allow for a detailed investigation of structure-activity relationships. This knowledge is crucial for designing reagents with specific reactivity profiles.

Introducing Functional Groups: The introduction of specific functional groups onto the thiophene ring or the butyl chain can impart new functionalities to the molecule. For example, incorporating a fluorescent tag could enable the use of the borinic acid as a probe in biological systems.

Developing Stimuli-Responsive Reagents: By incorporating stimuli-responsive moieties, it is possible to create borinic acid reagents whose reactivity can be controlled by external triggers such as light, pH, or the presence of specific analytes. nih.gov This would open up new possibilities in areas like controlled drug delivery and smart materials.

Synthesis of Unsymmetrical Borinic Acids: The development of efficient methods for the synthesis of unsymmetrical borinic acids, where the two organic groups attached to boron are different, is an important goal. These compounds are of particular interest for applications in medicinal chemistry and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.